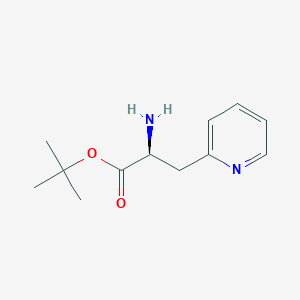
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is a heterocyclic organic compound with the molecular formula C7H7Br2NO It features a cyclopropane ring attached to an amine group and a dibrominated furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine typically involves the bromination of furan derivatives followed by cyclopropanation and amination reactions. One common method includes the bromination of furan to obtain 4,5-dibromofuran, which is then subjected to cyclopropanation using diazo compounds under catalytic conditions. The resulting cyclopropane derivative is subsequently aminated to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: The bromine atoms in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized furan derivatives .
Aplicaciones Científicas De Investigación
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine
- 2-(5-Bromo-4-chlorofuran-2-yl)cyclopropan-1-amine
- 2-(4,5-Dichlorofuran-2-yl)cyclopropan-1-amine
Uniqueness
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is unique due to its specific dibrominated furan ring and cyclopropane structure, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two bromine atoms enhances its potential for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C7H7Br2NO |
|---|---|
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
2-(4,5-dibromofuran-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H7Br2NO/c8-4-2-6(11-7(4)9)3-1-5(3)10/h2-3,5H,1,10H2 |
Clave InChI |
ASRYUHKBTCJRHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=CC(=C(O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)








